2-(Trifluoroacetyl)cycloheptanone
Overview
Description
2-(Trifluoroacetyl)cycloheptanone is a chemical compound with the molecular formula C9H11F3O2. It belongs to the class of cycloheptanones and is characterized by the presence of a trifluoroacetyl group attached to a cycloheptanone ring. This compound is known for its unique chemical properties, making it valuable in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoroacetyl)cycloheptanone typically involves the reaction of cycloheptanone with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Cycloheptanone+Trifluoroacetic Anhydride→this compound
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoroacetyl)cycloheptanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the trifluoroacetyl group to a hydroxyl group or other reduced forms.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(Trifluoroacetyl)cycloheptanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of 2-(Trifluoroacetyl)cycloheptanone involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of proteins, enzymes, and other biomolecules, affecting their function and activity. The exact pathways and targets depend on the specific context and application .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoroacetyl)cyclopentanone
- 2-(Trifluoroacetyl)cyclohexanone
- 2-(Trifluoroacetyl)cyclooctanone
Comparison
Compared to other similar compounds, 2-(Trifluoroacetyl)cycloheptanone is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in specific applications where other compounds may not be as effective .
Properties
IUPAC Name |
2-(2,2,2-trifluoroacetyl)cycloheptan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3O2/c10-9(11,12)8(14)6-4-2-1-3-5-7(6)13/h6H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDLGLZRZCXLSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(=O)CC1)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426031 | |
Record name | 2-(trifluoroacetyl)cycloheptanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82726-77-0 | |
Record name | 2-(trifluoroacetyl)cycloheptanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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